
4-Hexyloxy-2-fluorophenylboronic acid
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Overview
Description
4-Hexyloxy-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C12H18BFO3 and its molecular weight is 240.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Suzuki-Miyaura Coupling Reaction : 4-Hexyloxy-2-fluorophenylboronic acid serves as a versatile reagent in the Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
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Drug Development
- Anticancer Agents : Boronic acids, including this compound, have been investigated for their potential as anticancer agents. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, increasing its efficacy .
- Antimicrobial Activity : Studies have shown that boronic acids can exhibit antimicrobial properties. For instance, modifications to the boronic acid structure can lead to compounds that inhibit bacterial growth .
- Materials Science
Case Study 1: Antitumor Activity
A study focused on the synthesis of novel boron-containing compounds, including derivatives of this compound, demonstrated promising antitumor activity against various cancer cell lines. The modifications made to the boronic acid structure improved selectivity and reduced cytotoxicity to normal cells, highlighting its potential in targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial efficacy of various phenylboronic acids against common pathogens such as Escherichia coli and Candida albicans. The results indicated that compounds similar to this compound showed significant inhibition, suggesting a mechanism involving interference with bacterial protein synthesis pathways .
Properties
Molecular Formula |
C12H18BFO3 |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
(2-fluoro-4-hexoxyphenyl)boronic acid |
InChI |
InChI=1S/C12H18BFO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9,15-16H,2-5,8H2,1H3 |
InChI Key |
VKZGCFDBNSCQII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCCCC)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
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